2-Chloro-3-(trifluoromethyl)phenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

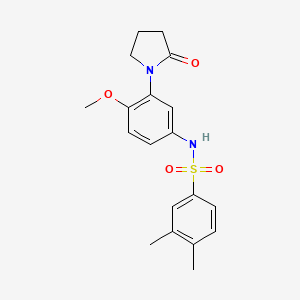

“2-Chloro-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 22902-81-4 . It has a molecular weight of 219.59 . It is a solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is [2-chloro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-3-(trifluoromethyl)phenylacetonitrile” are not available, trifluoromethylation reactions in general are well-studied . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Physical And Chemical Properties Analysis

This compound has a boiling point of 56-59°C . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Reactivity and Chemical Properties

Unexpected Reactivity of Phenylacetonitrile Derivatives : A unique reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile was observed, leading to the loss of three fluorine atoms and the formation of a trimeric compound, characterized using NMR and MS/MS studies. An unprecedented reaction mechanism has been proposed for this process (Stazi et al., 2010).

Kinetics of Phase-Transfer Catalysis : The kinetics of the substitution reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis was thoroughly studied. Variables like component concentration, catalyst structure, aqueous hydroxide ion concentration, and temperature were assessed to understand the reaction's kinetics and propose a mechanism (Durantini et al., 1993).

Applications in Synthesis and Polymerization

Monomer Polymerizations and Complexation of Triflates : Research on ionic trifluoromethanesulphonates (triflates) revealed their strong solvation with their conjugate acid, forming homoconjugates with large formation constants. This finding has implications for the protonation of non-polymerizable olefins and the reaction conditions for obtaining covalent triflates (Souverain et al., 1980).

Novel Catalysts for Mono-Methylation of Phenylacetonitrile : A novel catalyst, potassium promoted lanthanum-magnesium oxide, was reported for its use in the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile. This process is significant for the preparation of non-steroidal anti-inflammatory drugs, showcasing a 100% conversion rate and selectivity under specific conditions. The catalyst's characterization, reaction mechanism, and kinetic model were extensively studied (Molleti & Yadav, 2017).

Analytical and Spectroscopic Studies

NMR Determination of Enantiomeric Purity : α-Amino-α-trifluoromethyl-phenylacetonitrile was explored as a potential reagent for 19F NMR determination of enantiomeric purity of chiral acids. This reagent, due to its structure, can form diastereomeric amides, providing a method for assessing the purity of chiral substances (Koóš & Mosher, 1993).

DFT-Based Spectroscopic Characterization : 2-(Trifluoromethyl)phenylacetonitrile was characterized using experimental FT-IR, FT-Raman, 13C NMR, and 1H NMR spectroscopy, and compared with DFT calculations. The study provided insights into molecular interactions, charge transfer, and stability, contributing to the understanding of the molecule's properties (Padmavathy & Seshadri, 2019).

Safety and Hazards

Zukünftige Richtungen

As for future directions, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , indicating potential areas of future exploration and application.

Eigenschaften

IUPAC Name |

2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIPJWEPDGSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(trifluoromethyl)phenylacetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)

![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)

![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)

![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)

![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)